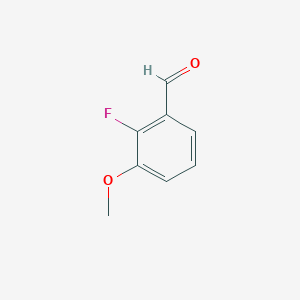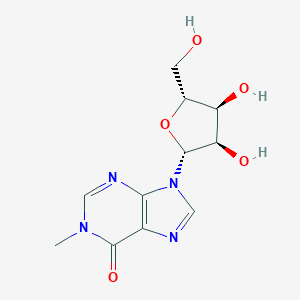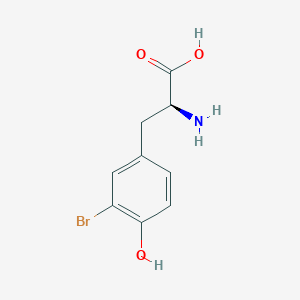
3-Brom-L-Tyrosin
Übersicht
Beschreibung
3-Bromo-L-tyrosine is an analog of the amino acid tyrosine, characterized by the presence of a bromine atom. It has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- Koga, Juang, and Yamada (1978) described a stereochemical study involving the deaminative bromination of 3, 5-dichloro-L-tyrosine, which is closely related to the synthesis of 3-Bromo-L-tyrosine, demonstrating the involvement of neighboring group participation in the bromination process (Koga, Juang, & Yamada, 1978).
- Stewart et al. (2004) reported a direct synthesis method for 3,5-Dibromo-O-methyl-L-tyrosine, which is similar to 3-Bromo-L-tyrosine, using bromine in aqueous hydrochloric acid (Stewart et al., 2004).
Molecular Structure Analysis
- Frey, Koetzle, Lehmann, and Hamilton (1973) conducted a neutron diffraction structure determination of L-tyrosine and its hydrochloride, providing insights into the molecular structure of tyrosine derivatives, which would be relevant for understanding the structure of 3-Bromo-L-tyrosine (Frey et al., 1973).
Chemical Reactions and Properties
- Hasegawa and Shinohara (1998) synthesized 2,6-dibromo-L-tyrosine, a compound similar to 3-Bromo-L-tyrosine, and studied its chemical reactions, including enantioselective hydrolysis (Hasegawa & Shinohara, 1998).
- Wu, Chen, D'avignon, and Hazen (1999) explored the formation of 3-bromotyrosine and 3,5-dibromotyrosine during protein oxidation by eosinophil peroxidase, which provides insight into the bromination reactions of tyrosine derivatives (Wu et al., 1999).
Physical Properties Analysis
- The physical properties of 3-Bromo-L-tyrosine can be inferred from studies on L-tyrosine and its derivatives. For example, the neutron diffraction study by Frey et al. (1973) provides a basis for understanding the crystalline structure and bonding in tyrosine-related compounds (Frey et al., 1973).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, can be inferred from the synthesis and reaction studies. For instance, the study by Hasegawa and Shinohara (1998) on the synthesis of 2,6-dibromo-L-tyrosine provides insights into the chemical behavior of brominated tyrosine compounds (Hasegawa & Shinohara, 1998).
Wissenschaftliche Forschungsanwendungen
Biomarker für Entzündungen, oxidativen Stress und Krebs
3-Brom-L-Tyrosin wurde als potenzieller Biomarker für Entzündungen, oxidativen Stress und Krebs identifiziert . Es kann in biologischen Proben mit zufriedenstellender Spezifität und Sensitivität quantifiziert werden . Dies macht es zu einem wertvollen Werkzeug in der medizinischen Forschung und Diagnostik.
Verwendung in der Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)
This compound kann in LC-MS/MS-basierten Methoden zur simultanen Analyse von freiem 3-Nitro-L-Tyrosin (3-NT), 3-Chlor-L-Tyrosin (3-CT) und this compound (3-BT) ohne einen Extraktionsschritt durch Festphasenextraktion verwendet werden . Diese Methode wurde an Patienten mit Darmkrebs während der perioperativen Phase getestet .
Rolle in der Darmkrebsforschung
In einer Studie mit Patienten mit Darmkrebs wurde festgestellt, dass die Spiegel von this compound bei Krebspatienten signifikant höher waren als bei gesunden Kontrollpersonen . Die Dynamik von this compound in der frühen postoperativen Phase wurde durch die Art der Operation und das Vorliegen von Wundinfektionen beeinflusst .
Chemische Struktur und Eigenschaften
This compound ist eine Brom-Aminosäure, die einen L-Tyrosin-Kern mit einem Brom-Substituenten ortho zur Hydroxygruppe am Benzolring umfasst . Das Verständnis seiner chemischen Struktur und Eigenschaften kann in verschiedenen Forschungsbereichen helfen, einschließlich der Medikamentenentwicklung und -synthese.
Rolle bei der biokatalytischen Derivatisierung von L-Tyrosin
Obwohl die spezifische Forschung zur Rolle von this compound bei der biokatalytischen Derivatisierung von L-Tyrosin begrenzt ist, hat das breitere Feld der L-Tyrosin-Derivate Fortschritte in der biokatalytischen Derivatisierung erzielt . Aufgrund seiner strukturellen Ähnlichkeit mit L-Tyrosin könnte this compound möglicherweise eine Rolle in diesen Prozessen spielen.
Potenzielle Verwendung in der Metabolomik
Aufgrund seiner Rolle als Biomarker und seiner Verwendung in LC-MS/MS könnte this compound möglicherweise in metabolomischen Studien verwendet werden . Metabolomik ist ein Feld, das sich mit der Untersuchung chemischer Prozesse befasst, an denen Metaboliten beteiligt sind, und this compound könnte zum Verständnis dieser Prozesse beitragen.
Wirkmechanismus
Target of Action
3-Bromo-L-tyrosine is a derivative of L-tyrosine . It is a bromoamino acid that comprises an L-tyrosine core with a bromo-substituent ortho to the hydroxy group on the benzene ring
Biochemical Pathways
3-Bromo-L-tyrosine is a common metabolite of L-tyrosine in marine organisms, particularly in sponges . It serves as the basic structural element for an important class of marine bromotyrosine alkaloids . These alkaloids have potent antimicrobial, antitumor, and antimalarial activities . .
Result of Action
3-Bromo-L-tyrosine and 3,5-dibromo-L-tyrosine are produced by the action of myeloperoxidase in humans, and serve as markers in urine for immune stimulation and oxidative stress . They are also useful intermediates in the synthesis of some marine bromotyrosine alkaloids . .
Safety and Hazards
Zukünftige Richtungen
3-Bromo-L-tyrosine serves as the basic structural element for an important class of marine bromotyrosine alkaloids, with potent antimicrobial, antitumor, and antimalarial activities . It has potential applications in various fields, including the development of new labeling reagents with improved properties such as increased specificity and reduced toxicity . It is hoped that this method will become an integral part of the field of enzyme engineering in the future .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWOSUKIFQMEIF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38739-13-8 | |
| Record name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Bromo-L-tyrosine as a biomarker in clinical research?
A1: 3-Bromo-L-tyrosine (3-BT) has been investigated as a potential biomarker for inflammation, oxidative stress, and cancer. A study analyzing plasma samples from colorectal cancer patients found significantly elevated levels of 3-BT compared to healthy controls. [] Interestingly, 3-BT levels were lower in patients with advanced cancer, suggesting its potential role in disease progression. [] Furthermore, the study highlighted that 3-BT dynamics in the early postoperative period were influenced by surgical procedures and postoperative complications like surgical site infections. []
Q2: How is 3-Bromo-L-tyrosine incorporated into natural products?
A2: 3-Bromo-L-tyrosine serves as a building block in the biosynthesis of certain natural products, particularly in marine organisms. For instance, it is a precursor to miuraenamide A, a cyclodepsipeptide with antifungal properties produced by the myxobacterium Paraliomyxa miuraensis. [] The biosynthesis of miuraenamide A involves a halogenase enzyme that specifically incorporates bromine onto the tyrosine residue. []
Q3: Can you elaborate on the analytical techniques employed in studying 3-Bromo-L-tyrosine?
A3: Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is a key analytical method for quantifying 3-Bromo-L-tyrosine in biological samples like plasma. [] This technique enables sensitive and specific detection of 3-BT, even without an extract purification step. [] Researchers have developed and validated LC-MS/MS methods for the simultaneous analysis of 3-BT alongside other halogenated tyrosine derivatives, demonstrating its utility in studying these compounds in a biological context. []
Q4: What is the role of 3-Bromo-L-tyrosine in the development of new antibiotics?
A4: The discovery of 3-Bromo-L-tyrosine within the structure of miuraenamide A highlights its importance in the development of new antibiotics. [] Miuraenamide A exhibits antifungal activity, and understanding the biosynthetic pathway involving 3-BT could lead to producing novel analogs with enhanced activity or a broader spectrum of action. [] Furthermore, manipulating the biosynthetic gene cluster responsible for miuraenamide A production could lead to the development of more efficient production methods for this antibiotic. []
Q5: Are there studies examining the conformational properties of peptides containing 3-Bromo-L-tyrosine?
A5: Research has explored the conformational behavior of peptides containing 3-Bromo-L-tyrosine. One study investigating the circular dichroic (CD) spectra of poly(L-tyrosine, 3-bromo-L-tyrosine) in trimethylphosphate revealed a two-component behavior. [] This suggests that both L-tyrosine and 3-Bromo-L-tyrosine maintain their distinct side-chain conformations within the peptide structure. [] The findings provide valuable insights into the structural implications of incorporating 3-Bromo-L-tyrosine into peptides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



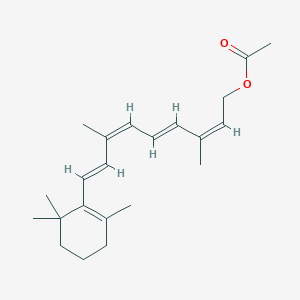

![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)

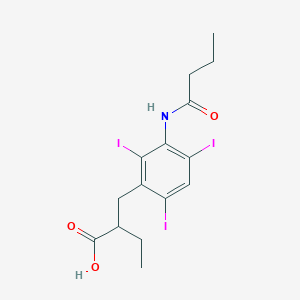
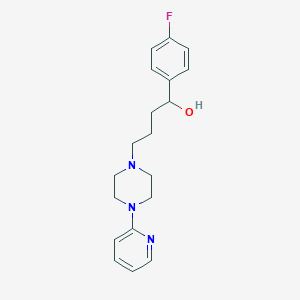
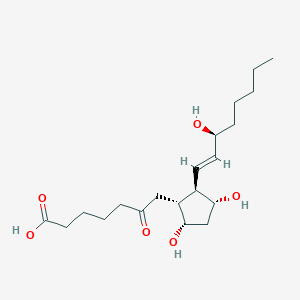

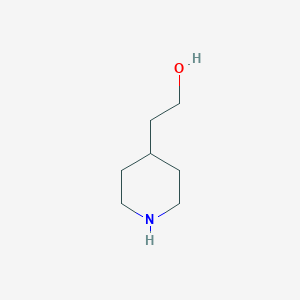
![N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide](/img/structure/B32412.png)
